molecular formula C10H12BrNO3 B2997254 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrobromide CAS No. 2287310-58-9

6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrobromide

Cat. No.: B2997254
CAS No.: 2287310-58-9
M. Wt: 274.114
InChI Key: UVRGLGRBJNKASV-UHFFFAOYSA-N
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Description

6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrobromide is a tetrahydroisoquinoline (TIQ) derivative characterized by a hydroxyl group at position 6, a carboxylic acid group at position 4, and a hydrobromide counterion. This compound belongs to a class of bicyclic alkaloids with diverse pharmacological and biochemical applications. The hydrobromide salt enhances its solubility and stability, making it suitable for experimental and therapeutic studies.

Properties

IUPAC Name

6-hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.BrH/c12-7-2-1-6-4-11-5-9(10(13)14)8(6)3-7;/h1-3,9,11-12H,4-5H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRGLGRBJNKASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CN1)C=CC(=C2)O)C(=O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reduction of corresponding isoquinoline derivatives. One common method involves the reduction of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and other chemical compounds.

Biology: The compound has shown potential biological activities, including antimicrobial and antiviral properties. It is being studied for its effects on various biological systems and its potential use in drug development.

Medicine: 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrobromide is being investigated for its therapeutic potential in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including coatings, adhesives, and other industrial products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to changes in cellular processes. The exact mechanism of action may vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural differences and similarities between the target compound and related TIQ derivatives:

Compound Name Substituents Key Features Biological Relevance Reference
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrobromide - 6-OH
- 4-COOH
- Hydrobromide salt
Chelation capability; enhanced solubility due to hydrobromide Potential iron transport; antimicrobial applications
2-Hydroxy-3-(2-hydroxyphenyl)-1-oxo-1,2,3,4-THIQ-4-carboxylic acid (4) - 2-OH
- 3-(2-hydroxyphenyl)
- 1-oxo
Additional phenolic hydroxyl groups for metal chelation Iron delivery in Pseudomonas aeruginosa
3-(1H-Indol-3-yl)-2-(2-methoxyethyl)-1-oxo-THIQ-4-carboxylic acid - 3-Indole
- 2-Methoxyethyl
- 1-oxo
Bulky substituents; heterocyclic moieties Anti-coronavirus activity screening
3-(4-Chlorophenyl)-2-[(phenylalaninol)methyl]-1-oxo-THIQ-4-carboxylic acid (A64) - 3-(4-Cl-phenyl)
- 2-Phenylalaninol
- 1-oxo
Peptidomimetic design Inhibitor of protein-protein interactions (e.g., p53/MDM2)
trans-2-Benzyl-3-(4-methoxyphenyl)-1-oxo-THIQ-4-carboxylic acid (8b) - 2-Benzyl
- 3-(4-OMe-phenyl)
- 1-oxo
Diastereoselective synthesis Model for mechanistic studies
6-Hydroxy-THIQ-1-carboxylic acid ethyl ester hydrochloride - 6-OH
- 1-COOEt
- Hydrochloride
Positional isomer (carboxylic acid at position 1) Intermediate in drug synthesis
Key Observations:
  • Position of Functional Groups : The placement of hydroxyl and carboxylic acid groups significantly impacts chelation and solubility. For example, the 4-carboxylic acid in the target compound enhances metal-binding compared to 1-carboxylic acid derivatives .
  • Counterion Effects : Hydrobromide salts (target) may offer different solubility profiles compared to hydrochlorides (e.g., 6-hydroxy-THIQ-1-carboxylic acid ethyl ester hydrochloride) .
  • Substituent Bulk: Bulky groups like indole (in anti-coronavirus derivatives) or phenylalaninol (in A64) influence target selectivity and metabolic stability .

Pharmacokinetic and Metabolic Comparisons

  • Blood-Brain Barrier Penetration: Simple TIQ derivatives (e.g., 1-methyl-TIQ) readily cross the blood-brain barrier, with >90% remaining unmetabolized in the brain. This suggests that the target compound’s hydroxy and carboxylic acid groups may reduce CNS penetration compared to non-polar analogues .
  • Metabolism : Hydroxylation and N-methylation are common metabolic pathways for TIQs. For instance, 1-methyl-TIQ forms 4-hydroxy and N-methylated metabolites, while the target compound’s hydrobromide may alter its metabolic stability .

Biological Activity

6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid; hydrobromide is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₀H₁₁NO₃
  • Molecular Weight : 193.20 g/mol
  • CAS Number : 1782894-40-9

1. Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties. A study highlighted that certain THIQ compounds can prevent neuronal cell death and promote neurogenesis in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress .

2. Antimicrobial Activity

6-Hydroxy-1,2,3,4-tetrahydroisoquinoline derivatives have shown promising antimicrobial activities against various pathogens. In vitro studies revealed that these compounds possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that they can inhibit bacterial growth effectively .

3. Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential role in cancer therapy, particularly for tumors resistant to conventional treatments .

The biological activities of 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline derivatives are attributed to several mechanisms:

  • Modulation of Neurotransmitter Systems : The compound influences dopamine and serotonin levels, which are critical in mood regulation and cognitive functions.
  • Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in cells.
  • Inhibition of Enzymatic Pathways : Some studies suggest that it may inhibit specific enzymes involved in the proliferation of cancer cells and bacteria.

Structure-Activity Relationship (SAR)

The structure-activity relationship of THIQ compounds indicates that modifications at specific positions on the isoquinoline ring significantly affect their biological activity. For instance, the presence of hydroxyl groups enhances neuroprotective effects while substituents at the carboxylic acid position can influence antimicrobial potency .

Case Studies

StudyFindings
Neuroprotection StudyDemonstrated that THIQ derivatives reduced neuronal apoptosis by up to 40% in vitro models .
Antimicrobial EvaluationShowed effective inhibition against Staphylococcus aureus with an MIC of 32 µg/mL .
Anticancer ResearchInduced apoptosis in MCF-7 breast cancer cells with a reduction in cell viability by 50% at 100 µM concentration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrobromide?

  • Methodology : Synthesis typically involves multi-step processes, including condensation, cyclization, and hydrobromide salt formation. For example, analogous tetrahydroisoquinoline derivatives are synthesized via Castagnoli-Cushman reactions or modified Pictet-Spengler protocols . Hydrobromide salts are often formed by treating the free base with HBr in a polar solvent (e.g., ethanol or acetic acid). Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like diastereomers or over-bromination .

Q. How is the compound structurally characterized to confirm purity and identity?

  • Methodology :

  • 1H/13C NMR : Key for confirming regiochemistry and stereochemistry. For example, trans-diastereomers of similar tetrahydroisoquinolines show distinct coupling constants (e.g., J = 8–12 Hz for trans protons) and chemical shifts for the carboxylic acid group (δ ~170–175 ppm in 13C NMR) .
  • Melting Point : Used as a preliminary purity indicator; deviations >2°C suggest impurities .
  • Elemental Analysis : Validates stoichiometry (C, H, N, Br) with <0.4% deviation from theoretical values.

Q. What are the stability and storage requirements for this compound?

  • Methodology : Hydrobromide salts are hygroscopic and require anhydrous storage. Recommended conditions:

  • Store in airtight containers under inert gas (N₂/Ar) at –20°C.
  • Protect from light due to potential photodegradation of the tetrahydroisoquinoline core .
  • Monitor stability via periodic HPLC analysis (e.g., C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect hydrolysis or oxidation .

Q. What safety protocols are recommended for handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or reactions.
  • Ventilation : Ensure local exhaust ventilation (LEV) to avoid inhalation of hydrobromic acid vapors .
  • Spill Management : Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during synthesis?

  • Methodology : Diastereoselectivity in tetrahydroisoquinoline synthesis depends on:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor trans-isomers by stabilizing transition states via hydrogen bonding .
  • Catalysts : Chiral Brønsted acids (e.g., phosphoric acids) or metal catalysts (e.g., ZnCl₂) can induce enantioselectivity in cyclization steps .
  • Temperature : Lower temperatures (0–25°C) reduce epimerization risks post-cyclization .

Q. How to resolve contradictions in spectral data across different studies?

  • Methodology :

  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 6-methoxy or brominated analogs) to identify shifts influenced by substituents .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of the hydroxy and aromatic protons .
  • Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify experimental assignments .

Q. What advanced analytical methods are suitable for impurity profiling?

  • Methodology :

  • LC-MS/MS : Detects trace impurities (e.g., dehydroxy byproducts or brominated side products) with high sensitivity (LOD <0.1%) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
  • ICP-OES : Quantifies residual bromide ions (<50 ppm) to confirm salt purity .

Q. How to design experiments to study the compound’s reactivity under physiological conditions?

  • Methodology :

  • pH-Dependent Stability : Incubate the compound in buffers (pH 4–8) at 37°C and monitor degradation via UPLC.
  • Metabolite Identification : Use liver microsomes or hepatocyte assays with LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at C6) .
  • Reactivity with Biomolecules : Conduct NMR titration studies to assess binding to serum albumin or enzymes .

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